Negligible Inhibition of HSV-1 Thymidine Kinase by 4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol (CAS 295362-84-4) Versus Active Antiviral Pyrimidines
4-Methyl-6-(morpholin-4-yl)pyrimidine-2-thiol exhibits extremely weak inhibitory activity against herpes simplex virus type 1 (HSV-1) thymidine kinase (TK), with an EC50 > 1,470,000 nM (>1.47 mM) [1]. This represents a critical differentiation point for researchers screening for antiviral activity. In contrast, many active nucleoside analogs and related pyrimidine derivatives typically exhibit EC50 values in the low nanomolar to micromolar range against viral TKs [2]. The extremely high EC50 value for this compound serves as a quantitative benchmark, confirming its unsuitability as an antiviral lead targeting HSV-1 TK and redirecting its application towards other biological targets where it demonstrates activity.
| Evidence Dimension | Inhibition of HSV-1 Thymidine Kinase (TK) |
|---|---|
| Target Compound Data | EC50 > 1,470,000 nM (>1.47 mM) |
| Comparator Or Baseline | Active antiviral pyrimidines (e.g., nucleoside analogs) typically show EC50 values in the low nM to µM range against viral TKs [2]. |
| Quantified Difference | Target compound is > 1,000-fold less potent than typical active compounds. |
| Conditions | Inhibition of HSV-1 TK VMW 1837 strain (BindingDB Assay) |
Why This Matters
This data definitively rules out the compound's use in HSV-1 TK-dependent antiviral assays, preventing wasted resources and focusing procurement on its validated applications.
- [1] BindingDB. (n.d.). BDBM50472225 (CHEMBL65650) - Affinity Data for HSV-1 Thymidine Kinase. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50472225&google=BDBM50472225 View Source
- [2] De Clercq, E. (2004). Antiviral drugs in current clinical use. Journal of Clinical Virology, 30(2), 115-133. View Source
